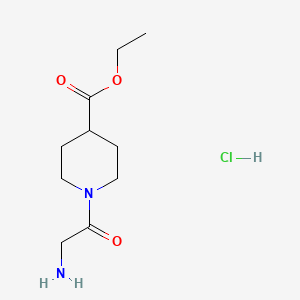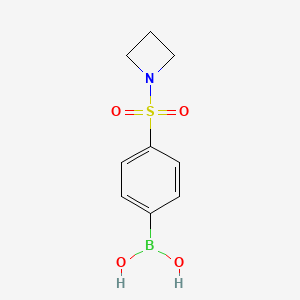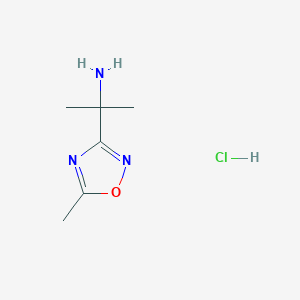
2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the cyclization of amidoximes2. An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature1.Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing three heteroatoms (one oxygen and two nitrogens)1. The presence of these heteroatoms contributes to the compound’s reactivity and biological activity.
Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo a variety of chemical reactions, including rearrangements into other heterocycles due to their low aromaticity and the presence of a weak O–N bond1.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole compounds can vary widely depending on their specific structure. For example, 5-Methyl-1,2,4-oxadiazol-3-amine has a molecular weight of 99.093.Applications De Recherche Scientifique
Synthesis Techniques
A scalable synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrobromide, which closely relates to the chemical , employed a safety-driven synthetic strategy. This process emphasized the selection of thermally stable compounds and applied process safety principles to define optimal reaction parameters. The study highlights the importance of protecting groups in enhancing the thermal stability of intermediates, showcasing advancements in synthetic methodologies for oxadiazole derivatives (Likhite et al., 2016).
Anticancer Applications
Oxadiazole derivatives, including those structurally related to 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride, have shown potential in anticancer research. A study on novel thioxothiazolidin-4-one derivatives, incorporating oxadiazol moieties, demonstrated significant anticancer and antiangiogenic effects in mouse models. These compounds significantly reduced tumor volume and exhibited strong antiangiogenic effects, indicating the therapeutic potential of oxadiazole derivatives in cancer treatment (Chandrappa et al., 2010).
Energetic Material Precursors
The synthesis and characterization of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine highlighted its potential as an energetic material precursor. The compound exhibited intermolecular hydrogen bonds and strong π-interaction, with significant impact sensitivity and friction sensitivity, suggesting its application in the development of energetic materials (Zhu et al., 2021).
Insensitive Energetic Materials
Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized for applications as insensitive energetic materials. These compounds, featuring oxadiazole rings, showed moderate thermal stabilities and were insensitive to impact and friction, indicating their suitability for safer energetic materials (Yu et al., 2017).
Corrosion Inhibition
Oxadiazole derivatives have also been studied for their corrosion inhibition properties. A study investigating synthesized oxadiazole derivatives as agents for controlling mild steel dissolution demonstrated significant inhibition efficiency, highlighting the practical applications of oxadiazole derivatives in materials science (Kalia et al., 2020).
Safety And Hazards
The safety and hazards of 1,2,4-oxadiazole compounds also depend on their specific structure. For example, 5-Methyl-1,2,4-oxadiazol-3-amine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 33.
Orientations Futures
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus1. Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry1.
Please note that while this information is accurate for the 1,2,4-oxadiazole class of compounds in general, the specific properties and activities of “2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride” may vary. Further research and experimentation would be needed to determine the exact characteristics of this specific compound.
Propriétés
IUPAC Name |
2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-4-8-5(9-10-4)6(2,3)7;/h7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJLHTSIZAPZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



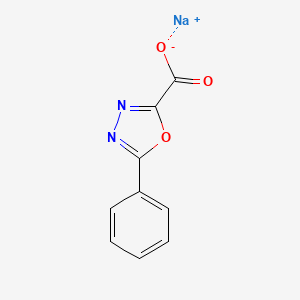



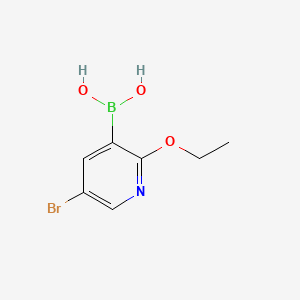

![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)
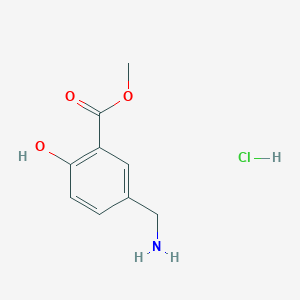
![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)
